molecular formula C14H15N3O2 B2910020 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid CAS No. 1184535-87-2

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid

Cat. No. B2910020
CAS RN: 1184535-87-2
M. Wt: 257.293
InChI Key: XMEYFJXJGUFFRO-UHFFFAOYSA-N
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Description

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is a compound with the molecular formula C14H15N3O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinazoline derivatives, such as 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid, has been a topic of interest in medicinal chemistry . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The development of fast and cost-effective methods for the synthesis of substituted piperidines, which are part of the structure of this compound, is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid consists of a quinazoline moiety, which is a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . The compound also contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . The development of fast and cost-effective methods for the synthesis of substituted piperidines, which are part of the structure of this compound, is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The molecular weight of 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is 257.29 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.

Scientific Research Applications

Neuroscience and Neuropharmacology

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid has been studied for its effects on neurotransmission. Specifically:

Future Directions

The future directions for research on 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry. The development of novel classes of antibacterial agents is a critical and unmet medical requirement, and quinazoline and quinazolinone derivatives could potentially contribute to this field .

Mechanism of Action

Target of Action

The compound “1-(Quinazolin-4-yl)piperidine-3-carboxylic acid” is a hybrid molecule that combines the pharmacophoric features of quinazoline and piperidine . Quinazoline derivatives have been found to exhibit a range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The piperidine carboxylic acid moiety has been reported to inhibit GABA (γ-aminobutyric acid) uptake . Therefore, the primary targets of this compound are likely to be related to these biological activities.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The quinazoline moiety interacts with various targets involved in cancer, microbial infections, convulsions, and lipid metabolism . The piperidine carboxylic acid moiety inhibits the uptake of GABA, a neurotransmitter, thereby affecting neural signaling .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-targeted nature. The quinazoline moiety can interfere with pathways involved in cell proliferation, microbial growth, neuronal excitability, and lipid metabolism . The inhibition of GABA uptake by the piperidine carboxylic acid moiety can affect neural signaling pathways .

Pharmacokinetics

The molecular hybridization of quinazoline with other bioactive scaffolds has been reported to improve the potency of the resulting compounds This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of the compound’s action is the modulation of the activities of its targets, leading to changes in the associated cellular processes. This can result in anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects, depending on the specific targets and the context . The inhibition of GABA uptake can lead to changes in neural signaling .

properties

IUPAC Name

1-quinazolin-4-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEYFJXJGUFFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid

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